molecular formula C16H16Cl2N2O4 B2906089 2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate CAS No. 865658-32-8

2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate

Cat. No.: B2906089
CAS No.: 865658-32-8
M. Wt: 371.21
InChI Key: HUTFEZZHVFTDHW-UHFFFAOYSA-N
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Description

The compound 2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate is a pyrazole derivative featuring a 3,4-dichlorophenyl substituent, an acetyl group at the 1-position, a methyl group at the 5-position, and an ethyl acetate moiety at the 4-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity .

Properties

IUPAC Name

2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxopyrazol-4-yl]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O4/c1-9-13(6-7-24-11(3)22)16(23)20(19(9)10(2)21)12-4-5-14(17)15(18)8-12/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTFEZZHVFTDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C(=O)C)C2=CC(=C(C=C2)Cl)Cl)CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then acetylated using acetic anhydride under acidic conditions to introduce the acetyl group. The final step involves esterification with acetic acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the purity of the final product while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-Acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate is a pyrazole derivative with potential applications in various scientific fields. It's a complex organic compound that contains a pyrazole ring substituted with acetyl, dichlorophenyl, and methyl groups, making it interesting to researchers because of its chemical properties and potential biological activities. It is important to note that products from BenchChem are designed for in vitro studies and are not intended for use as drugs or pharmaceuticals. They have not been approved by the FDA for preventing, treating, or curing any medical condition, disease, or ailment and should not be introduced into the human or animal body.

IUPAC Name: 2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxopyrazol-4-yl]ethyl acetate
CAS Number: 865658-32-8
Molecular Formula: C16H16Cl2N2O4
Molecular Weight: 371.2 g/mol

Applications in Scientific Research

This compound is a pyrazole derivative that has applications in medicinal chemistry due to its diverse biological activities.

Pyrazole-based compounds have been researched for their pharmacological uses, leading to the synthesis of a pyrazolylmalonyl diisothiocyanate derivative. This derivative was created by treating 2-(1,3-diphenyl-1H-pyrazol-4-yl) methylene) malonyl dichloride with ammonium thiocyanate in acetonitrile .

Mechanism of Action

The mechanism of action of 2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the acetyl and pyrazole groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chlorophenyl)-4-(2-Hydroxyethyl)-5-Oxo-2,5-Dihydro-1H-Pyrazole-3-Carboxylic Acid

  • Structure: Features a mono-chlorophenyl group, a hydroxyethyl substituent, and a carboxylic acid group.
  • The ethyl acetate group in the target compound may confer higher metabolic stability than the carboxylic acid group, which is prone to ionization at physiological pH .

Ethyl 2-Benzyl-3-[3-(4-Chlorophenyl)Propyl]Acetate

  • Structure : Contains a benzyl group, a 4-chlorophenylpropyl chain, and an ethyl acetate moiety.
  • The 3,4-dichlorophenyl group in the target compound may exhibit stronger halogen bonding interactions than the 4-chlorophenyl group .

Ethyl 2-(5-(4-Fluorophenyl)-2-Oxo-1,3,4-Oxadiazol-3(2H)-Yl)Acetate

  • Structure : Replaces the pyrazole core with an oxadiazole ring and includes a 4-fluorophenyl group.
  • Key Differences :
    • The oxadiazole ring is more electron-deficient than pyrazole, altering electronic properties and reactivity.
    • The fluorine atom in this compound may enhance metabolic stability compared to chlorine, but its smaller size reduces lipophilicity .

Ethyl 2-(3-(Difluoromethyl)-5-Oxo-3b,4,4a,5-Tetrahydro-1H-Cyclopropa[3,4]Cyclopenta[1,2-c]Pyrazol-1-Yl)Acetate

  • Structure : Contains a fused cyclopropane-pentacyclic system and a difluoromethyl group.
  • The difluoromethyl group enhances electronegativity compared to the methyl group in the target compound, affecting electronic distribution on the pyrazole ring .

Biological Activity

The compound 2-[1-acetyl-2-(3,4-dichlorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl acetate (CAS Number: 865658-32-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

The molecular formula of the compound is C16H16Cl2N2O4C_{16}H_{16}Cl_{2}N_{2}O_{4}, with a molecular weight of approximately 371.22 g/mol. Its structure features a dichlorophenyl group and a pyrazole core, which is significant for its biological activity.

PropertyValue
Chemical NameThis compound
CAS Number865658-32-8
Molecular FormulaC16H16Cl2N2O4
Molecular Weight371.2152 g/mol

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the pyrazole structure could enhance antibacterial and antifungal activities. Specifically, compounds with similar scaffolds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. For instance, studies have revealed that certain substituted pyrazoles can reduce inflammation more effectively than traditional anti-inflammatory drugs like diclofenac sodium . The compound in focus may possess similar properties due to its structural characteristics.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: Pyrazole derivatives often act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Modulation of Signaling Pathways: These compounds can influence pathways such as MAPK and PI3K/Akt, which are integral to cell growth and survival .

Case Studies and Research Findings

  • Antibacterial Study : A related pyrazole compound was evaluated for its antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) in the range of 0.125–8 µg/mL against resistant strains .
  • Anti-inflammatory Research : In a comparative study involving various pyrazole derivatives, one compound exhibited a significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases .
  • Anticancer Evaluation : A study focusing on pyrazole derivatives showed that specific modifications led to enhanced cytotoxicity against pancreatic cancer cells, indicating a promising avenue for further research into this compound's anticancer potential .

Q & A

Q. Table 1. Key Reaction Optimization Parameters

ParameterOptimal RangeImpact on YieldSource
Catalyst Loading0.5–1.0 mol% Pd+25%
SolventDCM/EtOAc (1:1)+15% Purity
Temperature60–80°C (stepwise)-10% Side Prod.

Q. Table 2. Comparative Bioactivity of Structural Analogs

Analog SubstituentTarget Enzyme (IC₅₀)Bioactivity TrendSource
3,4-DichlorophenylCOX-2 (0.8 µM)Most Potent
4-FluorophenylCOX-2 (1.5 µM)Moderate
4-MethoxyphenylCOX-2 (2.2 µM)Least Potent

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